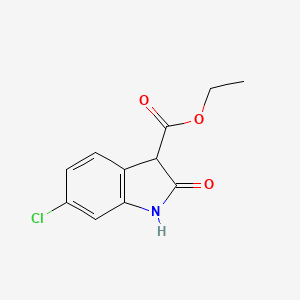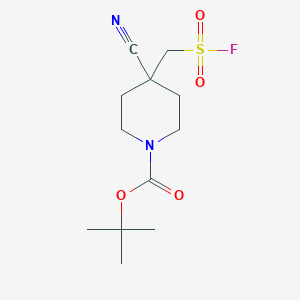
2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine, also known as DFTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine is not fully understood, but several studies have suggested that it acts by inhibiting the activity of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. Additionally, this compound has been shown to inhibit the activity of the adenosine A2A receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory and neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This allows researchers to study the effects of inhibiting these targets in various biological systems. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine. One area of interest is the development of novel drugs that target specific enzymes and receptors that are inhibited by this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound to facilitate its use in scientific research.
Synthesis Methods
The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine involves a multi-step process that requires the use of various reagents and catalysts. One of the commonly used methods involves the reaction of 4,4-difluoropiperidine with trifluoromethylpyrimidine in the presence of a base and a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-(4,4-Difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine has been studied extensively for its potential applications in the field of medicinal chemistry. One of the primary areas of research is the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit potent inhibitory activity against several enzymes and receptors that are involved in these diseases.
Properties
IUPAC Name |
2-(4,4-difluoropiperidin-1-yl)-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5N3/c11-9(12)2-5-18(6-3-9)8-16-4-1-7(17-8)10(13,14)15/h1,4H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABRGYSWROEFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F5N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2761017.png)
![2-chloro-N-[1-(2-fluorophenyl)ethyl]-N-methylpropanamide](/img/structure/B2761020.png)


![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2761027.png)
![7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2761028.png)
![N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide](/img/structure/B2761029.png)
![Methyl 3-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)thiophene-2-carboxylate](/img/structure/B2761031.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2761032.png)

![6-chloro-3-fluoro-N-[(3-methoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2761035.png)


